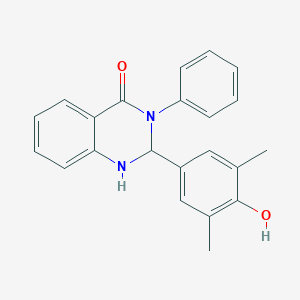
N-benzyl-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(dipropylsulfamoyl)benzamide, also known as BZS, is a chemical compound that belongs to the class of sulfonamides. It has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
N-benzyl-4-(dipropylsulfamoyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-benzyl-4-(dipropylsulfamoyl)benzamide has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-benzyl-4-(dipropylsulfamoyl)benzamide has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-benzyl-4-(dipropylsulfamoyl)benzamide is not fully understood. However, it has been proposed that N-benzyl-4-(dipropylsulfamoyl)benzamide inhibits the activity of enzymes by binding to their active sites. In the case of anticancer activity, N-benzyl-4-(dipropylsulfamoyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-4-(dipropylsulfamoyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. N-benzyl-4-(dipropylsulfamoyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects. Additionally, N-benzyl-4-(dipropylsulfamoyl)benzamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-(dipropylsulfamoyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another advantage is its inhibitory activity against enzymes, which can be useful in the development of enzyme inhibitors. However, one limitation of using N-benzyl-4-(dipropylsulfamoyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-benzyl-4-(dipropylsulfamoyl)benzamide. One direction is the development of more efficient synthesis methods for N-benzyl-4-(dipropylsulfamoyl)benzamide. Another direction is the investigation of the mechanism of action of N-benzyl-4-(dipropylsulfamoyl)benzamide, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-4-(dipropylsulfamoyl)benzamide for therapeutic use.
Synthesis Methods
The synthesis of N-benzyl-4-(dipropylsulfamoyl)benzamide involves the reaction of benzylamine with 4-(dipropylsulfamoyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-benzyl-4-(dipropylsulfamoyl)benzamide as a white solid with a melting point of 129-131°C.
properties
Product Name |
N-benzyl-4-(dipropylsulfamoyl)benzamide |
|---|---|
Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-benzyl-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H26N2O3S/c1-3-14-22(15-4-2)26(24,25)19-12-10-18(11-13-19)20(23)21-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,21,23) |
InChI Key |
VFRZRVNHBUIVIW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)